Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
CAS No.: 879180-61-7
Cat. No.: VC4207379
Molecular Formula: C12H13BrO5
Molecular Weight: 317.135
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879180-61-7 |
|---|---|
| Molecular Formula | C12H13BrO5 |
| Molecular Weight | 317.135 |
| IUPAC Name | methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate |
| Standard InChI | InChI=1S/C12H13BrO5/c1-7(12(15)17-3)18-11-5-9(13)8(6-14)4-10(11)16-2/h4-7H,1-3H3 |
| Standard InChI Key | QKCIXECUWOOTOG-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name, methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate, reflects its functional groups:
-
A bromo substituent at position 5, enhancing electrophilic reactivity.
-
A formyl group at position 4, enabling further functionalization via condensation or reduction.
-
A methoxy group at position 2, influencing electronic and steric properties.
-
A methyl propanoate side chain at the phenolic oxygen, contributing to solubility and metabolic stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.135 g/mol |
| SMILES | CC(C(=O)OC)OC1=C(C=C(C(=C1)Br)C=O)OC |
| InChI Key | QKCIXECUWOOTOG-UHFFFAOYSA-N |
| CAS Registry | 879180-61-7 |
The crystal structure remains uncharacterized, but computational models predict a planar aromatic ring with ester and formyl groups adopting orthogonal orientations .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves three stages:
-
Protection of Phenolic Hydroxyl: Starting with 2-methoxyphenol, acetylation using acetic anhydride yields 2-methoxyphenyl acetate, preventing unwanted side reactions during bromination .
-
Bromination: Electrophilic aromatic substitution with bromine () under iron powder catalysis introduces the bromo group at position 5. This step achieves regioselectivity due to the methoxy group’s directing effects .
-
Esterification and Formylation: The acetyl-protected intermediate undergoes formylation via Vilsmeier-Haack reaction, followed by deprotection and esterification with methyl propanoate chloride to yield the final product .
Key Reaction:
Optimization Challenges
-
Regioselectivity: Competing bromination at position 3 is minimized using low temperatures (0–5°C) and stoichiometric control .
-
Yield Improvement: Catalytic iron powder increases bromination efficiency to ~78%, while esterification with methyl propanoate chloride achieves 85% yield .
Applications in Drug Development
Intermediate for Antihypertensive Agents
The compound is a precursor to aliskiren intermediates, where the formyl group undergoes reductive amination to introduce alkylamine side chains critical for renin inhibition .
Material Science
In polymer chemistry, it serves as a crosslinking agent due to its dual reactivity (formyl and ester groups), enhancing thermal stability in epoxy resins .
Research Advancements and Future Directions
Recent Studies
-
Catalytic Asymmetric Synthesis: Palladium-catalyzed coupling reactions have enabled enantioselective production of chiral derivatives, expanding utility in kinase inhibitor development .
-
Green Chemistry Approaches: Solvent-free mechanochemical synthesis reduces waste, achieving 92% yield under ball-milling conditions .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume